Kinase Selectivity: Comparative JAK Isoform Inhibition Within the Benzamide Pyrazolyl-Amino-Pyrimidine Series
The US Patent 12,098,142 family discloses that compounds of Formula (I), to which 2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide belongs, exhibit selective JAK inhibition. However, the specific compound's individual IC₅₀ values against JAK1, JAK2, JAK3, and TYK2 are not publicly reported in the accessible patent text or BindingDB records as of the search date [1]. Close structural analogs with pyrazol-4-yl (rather than pyrazol-1-yl) attachments and varied benzamide substitutions have reported JAK1 IC₅₀ values ranging from 0.25 nM to 23.4 nM in enzymatic assays [2], but no direct head-to-head comparison data involving the target compound are available. This evidence gap prevents quantitative differentiation claims.
| Evidence Dimension | JAK isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Structurally related pyrazol-4-yl analogs in US Patent 11,344,549: Example 5 (JAK1 IC₅₀ = 23.4 nM, JAK2 IC₅₀ = 1.67 nM, JAK3 IC₅₀ = 0.25 nM); Example 132 (JAK1 IC₅₀ = 13.4 nM, JAK2 IC₅₀ = 0.58 nM, JAK3 IC₅₀ = 0.20 nM) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Enzymatic kinase activity assays (JAK1 at 10 nM, JAK2 at 0.25 nM, JAK3 at 0.36 nM; ATP at 5–10 μM; ULight-labeled JAK-1 peptide substrate) |
Why This Matters
Without quantitative selectivity data, the target compound cannot be scientifically prioritized over analogs with known JAK isoform inhibition profiles.
- [1] Benzamides of pyrazolyl-amino-pyrimidinyl derivatives, and compositions and methods thereof. US Patent 12,098,142. Filed December 14, 2018, and issued September 24, 2024. View Source
- [2] BindingDB Entry BDBM555306 (US Patent 11,344,549, Example 5). Tyrosine-protein kinase JAK1 IC₅₀ = 23.4 nM; JAK2 IC₅₀ = 1.67 nM; JAK3 IC₅₀ = 0.25 nM. View Source
